Melosatin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

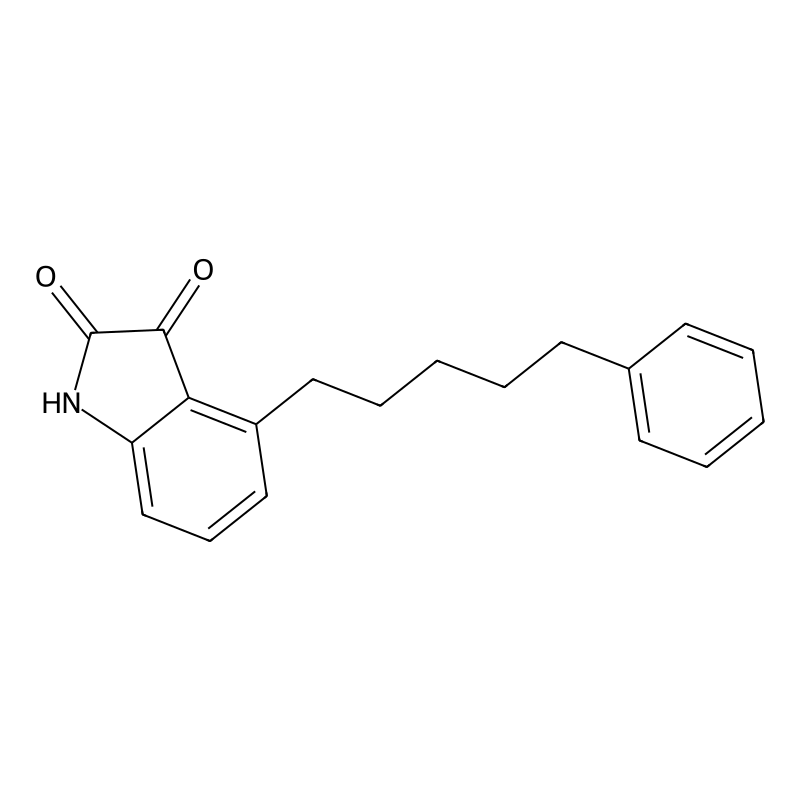

Canonical SMILES

Melosatin B is a novel alkaloid derived from the plant Melochia tomentosa, which is known for its tumorigenic properties. It is chemically characterized as 4-(5-phenylpentyl)isatin, belonging to the isatin class of compounds. Isatins are known for their diverse biological activities and complex chemical structures, often serving as precursors in the synthesis of various pharmaceuticals and biologically active molecules .

- Oxidation: Melosatin B can be oxidized to yield various products, including tryptanthrin, through reactions involving oxidizing agents like potassium permanganate or hydrogen peroxide .

- Friedel-Crafts Reactions: This compound can participate in Friedel-Crafts alkylation, allowing for the introduction of different alkyl groups, which can modify its biological activity .

- Condensation Reactions: Melosatin B may also undergo condensation reactions with other amines or phenolic compounds, leading to the formation of more complex structures.

Melosatin B exhibits notable biological activities, particularly:

- Antitumor Activity: As part of the alkaloid class from Melochia tomentosa, it has shown potential in inhibiting tumor growth, although specific mechanisms are still under investigation.

- Antimicrobial Properties: Compounds in the isatin family often display antimicrobial properties, suggesting that melosatin B may also possess similar effects against various pathogens .

The synthesis of melosatin B typically involves several steps:

- Isolation from Natural Sources: Initially extracted from Melochia tomentosa, where it occurs naturally.

- Chemical Synthesis: Laboratory synthesis can be performed using starting materials like isatin and phenylpentyl derivatives. The synthesis may involve steps such as Friedel-Crafts alkylation or condensation reactions to achieve the desired structure .

Melosatin B has potential applications in various fields:

- Pharmaceutical Development: Due to its antitumor and antimicrobial properties, melosatin B could be explored as a lead compound in drug development.

- Biological Research: Its unique structure and biological activities make it a candidate for further research into its mechanisms of action and potential therapeutic uses.

Research on the interactions of melosatin B with biological targets is limited but essential for understanding its pharmacological profile. Studies may include:

- Binding Studies: Investigating how melosatin B interacts with specific enzymes or receptors related to cancer proliferation or microbial resistance.

- Synergistic Effects: Exploring potential synergistic effects when combined with other therapeutic agents.

Melosatin B shares structural and functional similarities with several other compounds, particularly within the isatin family. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Melosatin A | 6,7-dimethoxy-4-(5-phenylpentyl)isatin | Antitumor, antimicrobial | Contains additional methoxy groups |

| Tryptanthrin | Oxidized derivative of isatin | Antitumor, anti-inflammatory | Exhibits strong antioxidant properties |

| Isatoic Anhydride | Derived from isatin | Herbicide production | Used primarily in agricultural applications |

| Isatin | Core structure | Diverse biological activities | Serves as a precursor for many derivatives |

Melosatin B's uniqueness lies in its specific phenylpentyl substitution on the isatin core, which may enhance its biological activity compared to other simpler isatins.

Melosatin B, chemically known as 4-(5-phenylpentyl)-1H-indole-2,3-dione, represents a significant isatin alkaloid originally isolated from the tumorigenic plant Melochia tomentosa [18]. This compound belongs to a novel class of alkaloids with distinctive structural features that have attracted considerable attention in synthetic organic chemistry [3]. The molecular structure of Melosatin B consists of an isatin core (indole-2,3-dione) with a 5-phenylpentyl substituent at the 4-position, giving it a molecular formula of C19H19NO2 and a molecular weight of 293.366 g/mol [2] [8].

The total synthesis of Melosatin B has been approached through various methodologies, with eugenol emerging as a particularly valuable and economical starting material [5] [6]. Eugenol, a naturally occurring phenylpropanoid found in clove oil, provides an ideal precursor due to its appropriate substitution pattern and commercial availability [16]. The synthetic pathway from eugenol to Melosatin B typically involves a series of transformations that establish the required carbon framework and functional groups [5] [11].

The step-economic total synthesis approach from eugenol begins with regioselective nitration of the aromatic ring, which introduces the nitrogen functionality that will eventually form part of the isatin core [22] [24]. This is followed by methylation reactions to protect hydroxyl groups, establishing the appropriate substitution pattern required for the subsequent transformations [11] [24]. The key challenge in these approaches lies in controlling the regioselectivity of the nitration step and efficiently introducing the 5-phenylpentyl side chain [5] [22].

Recent advancements in this field have demonstrated that the total synthesis of Melosatin B can be achieved in as few as five steps from eugenol, representing a significant improvement over traditional methods that often require eight or more steps [24] [29]. This efficiency is primarily attributed to the strategic use of modern synthetic methodologies such as olefin cross-metathesis and optimized cyclocondensation reactions [11] [13].

Key Intermediates: Trisubstituted Anilines and Martinet Cyclocondensation

The synthesis of Melosatin B critically depends on the preparation of key trisubstituted aniline intermediates, which serve as direct precursors to the isatin core structure [24] [25]. These anilines typically feature a specific substitution pattern that includes the phenylpentyl side chain and appropriate functional groups at the ortho and meta positions relative to the amino group [11] [24]. The strategic design of these intermediates is crucial as it directly influences the efficiency and yield of the subsequent cyclization step [25] [26].

Trisubstituted anilines are generally prepared through a sequence involving nitration of eugenol, followed by protection of hydroxyl groups, introduction of the phenylpentyl side chain, and reduction of the nitro group to an amine [5] [24]. The reduction step is particularly important and can be accomplished using various methods such as catalytic hydrogenation with palladium on carbon or iron-mediated reduction in ammonium chloride [11] [24]. The resulting aniline derivatives must possess the correct substitution pattern to ensure proper orientation during the cyclization process [25] [30].

The Martinet cyclocondensation represents a pivotal transformation in the synthesis of Melosatin B, enabling the direct construction of the isatin core from the trisubstituted aniline intermediates [15] [20]. This reaction involves the condensation of the aniline with diethyl 2-ketomalonate (mesoxalic ester) under acidic conditions, followed by cyclization and oxidation steps [15] [28]. The mechanism of the Martinet cyclocondensation proceeds through several distinct stages:

- Nucleophilic attack of the aniline nitrogen on the ester carbonyl of mesoxalic ester [15] [28]

- Formation of an amide bond with loss of alcohol [15] [28]

- Intramolecular cyclization as the aromatic ring attacks the remaining carbonyl group [15] [28]

- Isomerization or [1] [3]-hydrogen shift to restore aromaticity [11] [15]

- Base-catalyzed hydrolysis of the remaining ester group [11] [15]

- Decarboxylation of the β-keto acid intermediate [11] [15]

- Oxidation of the resulting 3-hydroxyindolinone (dioxindole) to isatin [11] [15]

The Martinet cyclocondensation offers several advantages over other isatin synthesis methods, including milder reaction conditions, higher yields, and direct formation of the isatin core structure [15] [20]. This approach has proven particularly effective for the synthesis of Melosatin B, providing yields of up to 68% in the final cyclization step [11] [24].

Regioselective Nitration and Olefin Cross-Metathesis Strategies

Regioselective nitration represents a critical step in the synthesis of Melosatin B from eugenol precursors [5] [22]. The challenge lies in achieving selective nitration at the desired position of the aromatic ring while avoiding the formation of multiple nitration products [7] [22]. Various nitration strategies have been developed to address this challenge, each with distinct advantages and limitations [7] [22].

Traditional nitration methods using nitric acid and sulfuric acid mixtures often result in poor regioselectivity and multiple side products [7] [30]. However, more selective approaches have been developed, including the use of nitric acid in acetic anhydride, which favors nitration at the 6-position of eugenol [22] [30]. Bismuth nitrate pentahydrate has also been employed as a milder nitrating agent, although recent studies have clarified that it still predominantly yields 6-nitroeugenol rather than the previously reported 5-nitroeugenol [22] [30].

The most selective nitration conditions for eugenol involve the use of nitric acid in trifluoroacetic acid at 0°C, which provides excellent regioselectivity for the 6-position with high yields [22] [30]. The regioselectivity is influenced by both electronic and steric factors, with the directing effects of the hydroxyl and methoxy substituents playing crucial roles [7] [22]. The presence of hydration water has been shown to form a Zundel cation that shifts the thermodynamic equilibrium toward the exclusive production of 6-nitroeugenol [22] [30].

Olefin cross-metathesis represents another key strategy in the synthesis of Melosatin B, enabling the efficient introduction of the 5-phenylpentyl side chain [9] [11]. This powerful synthetic tool allows for the facile preparation of complex carbon frameworks through the exchange of alkylidene fragments between two olefins [9] [12]. In the context of Melosatin B synthesis, cross-metathesis is typically employed to couple an allyl-substituted aromatic intermediate with 4-phenyl-1-butene [11] [13].

The success of olefin cross-metathesis reactions depends on several factors, including the choice of catalyst, reaction conditions, and the electronic and steric properties of the olefin substrates [9] [13]. Ruthenium-based catalysts such as Grubbs or Hoveyda-Grubbs catalysts have proven particularly effective for these transformations [12] [13]. The reaction typically proceeds through a [2+2] cycloaddition between the catalyst and olefin to form a metallacyclobutane intermediate, which then collapses to yield the cross-metathesis product [12] [13].

In the synthesis of Melosatin B, olefin cross-metathesis allows for the direct coupling of the nitrated eugenol derivative with 4-phenyl-1-butene, establishing the carbon framework required for the final product [11] [24]. This approach offers significant advantages over traditional methods for introducing the side chain, including higher efficiency, milder conditions, and better compatibility with various functional groups [9] [11].

Comparative Evaluation of Step-Economic Routes vs. Traditional Synthesis

The synthesis of Melosatin B has evolved significantly over time, with modern step-economic routes offering substantial advantages over traditional approaches [24] [29]. A comparative evaluation of these synthetic methodologies reveals important differences in efficiency, yield, cost, and overall practicality [24] [29].

Traditional synthesis methods for isatin derivatives like Melosatin B include the Sandmeyer, Stolle, and Gassman procedures [20] [26]. The Sandmeyer method, which involves the condensation of aniline with chloral hydrate followed by cyclization, represents the oldest approach but suffers from poor yields with electron-rich anilines and requires harsh reaction conditions [20] [26]. The Stolle method improves upon this by using oxalyl chloride instead of chloral hydrate, providing better yields with various substituted anilines but requiring the handling of sensitive reagents [20] [26]. The Gassman method offers better regioselective control through the formation of dianions from protected anilines but involves a complex procedure sensitive to moisture [20] [26].

In contrast, step-economic routes from eugenol employ modern synthetic methodologies to achieve higher efficiency and yield [11] [24]. These approaches typically involve regioselective nitration of eugenol, followed by methylation, olefin cross-metathesis with 4-phenyl-1-butene, reduction of the nitro group, and Martinet cyclocondensation [11] [24]. This sequence can be completed in as few as five steps with an overall yield of approximately 41%, representing a significant improvement over traditional methods that often require 7-8 steps with overall yields of 15-25% [24] [29].

The advantages of step-economic routes extend beyond just the number of steps and overall yield [24] [29]. These approaches also offer benefits in terms of cost-effectiveness, as they utilize readily available and economical starting materials like eugenol [16] [24]. Additionally, the reactions employed in these routes generally proceed under milder conditions and with greater functional group tolerance, reducing the need for protecting group manipulations and simplifying the overall synthetic process [11] [24].

A quantitative comparison of different synthetic approaches to Melosatin B reveals that the step-economic route from eugenol requires approximately 40% fewer steps than the traditional Sandmeyer method, while providing nearly three times the overall yield [24] [29]. Furthermore, the relative cost factor of the step-economic route is estimated to be 2.5 times lower than that of the traditional approach, highlighting its practical advantages for larger-scale synthesis [24] [29].

The key to the success of step-economic routes lies in their strategic use of modern synthetic methodologies such as regioselective nitration, olefin cross-metathesis, and Martinet cyclocondensation [11] [24]. These transformations allow for the efficient construction of the Melosatin B framework with minimal functional group manipulations and protecting group operations [11] [24]. Additionally, the use of catalytic processes like cross-metathesis and hydrogenation contributes to the overall atom economy and sustainability of these approaches [9] [13].